Superior Tyrosinase Inhibition Over Umbelliferone
In a direct in vitro mushroom tyrosinase inhibition assay, 3-amino-7-hydroxycoumarin (Compound 7) demonstrated an IC50 of 53 µM, which is a 10-fold lower concentration (i.e., 10-fold higher potency) compared to the reference compound umbelliferone (7-hydroxycoumarin) [1]. The study attributes this enhanced activity to the precise mimicry of the tyrosine fragment by the compound's amino and hydroxyl groups [1].
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 53 µM |
| Comparator Or Baseline | Umbelliferone (7-hydroxycoumarin): 530 µM (estimated from 10-fold difference) |
| Quantified Difference | 10-fold lower IC50 (higher potency) |
| Conditions | In vitro mushroom tyrosinase inhibition assay |
Why This Matters
This 10-fold potency advantage is directly relevant for procurement in cosmetic (skin-whitening) and food (antibrowning) research, where lower effective concentrations translate to reduced material costs and minimized off-target effects.
- [1] Matos, M. J., Santana, L., Uriarte, E., Serra, S., Corda, M., Fadda, M. B., ... & Fais, A. (2012). Tyrosine-like condensed derivatives as tyrosinase inhibitors. Journal of Pharmacy and Pharmacology, 64(5), 742-746. View Source
